1-(3-Fluoroquinolin-6-yl)ethanone is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. The compound has the molecular formula and a molecular weight of 179.18 g/mol. Its structure comprises a fluoroquinoline moiety, which is known for its biological activity, particularly in pharmacology.
This compound can be sourced from various chemical suppliers, and its synthesis has been documented in scientific literature. It is important to note that the compound's characteristics and potential uses have been explored in multiple studies, highlighting its significance in chemical research.
1-(3-Fluoroquinolin-6-yl)ethanone belongs to the class of fluoroquinolones, which are synthetic antimicrobial agents derived from quinolone. These compounds are recognized for their broad-spectrum antibacterial properties and are often used in medical applications.
The synthesis of 1-(3-Fluoroquinolin-6-yl)ethanone typically involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, can vary based on the desired yield and purity of the final product. For example, acylation reactions may require an acid chloride or anhydride along with a base to facilitate the reaction.
The molecular structure of 1-(3-Fluoroquinolin-6-yl)ethanone can be described as follows:
InChI=1S/C10H8FNO/c1-7(12)8-4-5-10(11)9(13-8)6-2-3-6/h2-6H,1H3
.The structural formula provides insights into its reactivity and interaction with biological targets. The presence of the fluorine atom significantly influences its pharmacological properties.
1-(3-Fluoroquinolin-6-yl)ethanone can undergo various chemical reactions:
The choice of reagents and conditions will dictate the selectivity and yield of these reactions. For instance, using different solvents or temperatures can significantly affect reaction kinetics.
The mechanism of action for 1-(3-Fluoroquinolin-6-yl)ethanone primarily revolves around its interaction with bacterial enzymes:
Studies have shown that modifications to the quinoline structure can enhance antibacterial activity and alter pharmacokinetic properties.
1-(3-Fluoroquinolin-6-yl)ethanone exhibits several notable physical properties:
The chemical properties include:
1-(3-Fluoroquinolin-6-yl)ethanone has several applications across different scientific domains:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: